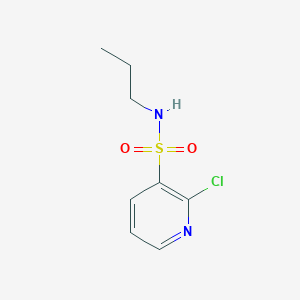

2-chloro-N-propylpyridine-3-sulfonamide

Description

Propriétés

IUPAC Name |

2-chloro-N-propylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-2-5-11-14(12,13)7-4-3-6-10-8(7)9/h3-4,6,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEIBXMLDMJXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-chloro-N-propylpyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine with propylamine and a sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

2-chloro-N-propylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity:

Sulfonamides, including 2-chloro-N-propylpyridine-3-sulfonamide, are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. For instance, sulfonamides are often used in treating infections caused by Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial folic acid synthesis.

Anticancer Properties:

Studies have shown that certain sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The application of this compound in cancer research is promising, with ongoing investigations into its efficacy against various cancer cell lines.

Endothelin Receptor Inhibition:

Research has identified sulfonamides as potential endothelin receptor antagonists, which can be beneficial in treating conditions related to vasoconstriction such as hypertension and ischemia. The application of this compound as an endothelin inhibitor could open new therapeutic avenues .

Biological Research Applications

Enzyme Inhibition Studies:

The compound serves as a valuable tool in enzyme inhibition studies. Its ability to bind to specific enzymes allows researchers to explore mechanisms of action and develop inhibitors for therapeutic purposes. This application is crucial for understanding metabolic pathways and designing drugs with targeted actions .

Chemical Probes:

In chemical biology, this compound can be utilized as a chemical probe to study biological pathways. By modulating the activity of specific proteins or receptors, researchers can gain insights into cellular processes and disease mechanisms.

Industrial Applications

Synthesis of Complex Molecules:

In industrial chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity allows for the development of various derivatives that may possess desirable biological activities, facilitating drug discovery and development processes .

Pharmaceutical Manufacturing:

The compound’s role as an intermediate in pharmaceutical manufacturing highlights its importance in creating new therapeutic agents. The optimization of synthetic routes for large-scale production is an area of active research, focusing on improving yield and purity while minimizing environmental impact .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial efficacy of various sulfonamides including derivatives similar to this compound against clinical isolates of bacteria. Results indicated significant inhibitory effects, suggesting potential applications in developing new antibiotics. -

Endothelin Receptor Study:

A research project focused on the synthesis of sulfonamide derivatives targeting endothelin receptors demonstrated that certain modifications could enhance receptor binding affinity, indicating a pathway for developing new treatments for cardiovascular diseases. -

Cancer Cell Line Testing:

In vitro testing on several cancer cell lines revealed that compounds structurally related to this compound exhibited dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound in anticancer drug development.

Mécanisme D'action

The mechanism of action of 2-chloro-N-propylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

(a) 3-Chloro-N-Phenyl-Phthalimide ()

- Structure : Phthalimide core with chlorine at position 3 and phenyl group on nitrogen.

- Key Differences : The phthalimide ring (aromatic dicarboximide) contrasts with the pyridine-sulfonamide system. The phenyl group enhances hydrophobicity, while the sulfonamide in the target compound increases acidity (pKa ~10–12 for sulfonamides vs. ~8–9 for phthalimides).

- Applications: Used in polymer synthesis (polyimide monomers), highlighting divergent utility compared to sulfonamide-based compounds.

(b) N-(2-Chloro-6-Iodopyridin-3-yl)Pivalamide ()

- Structure : Pyridine with 2-chloro, 6-iodo, and pivalamide (-CO-NH-C(CH₃)₃) groups.

- Key Differences : The iodo substituent increases molecular weight (MW = 366.6 g/mol ) and polarizability, favoring halogen-bonding interactions. The pivalamide group enhances steric bulk compared to the N-propyl sulfonamide.

- Reactivity : Iodo substituents may participate in cross-coupling reactions, whereas sulfonamides are more likely to engage in hydrogen bonding or act as leaving groups.

(c) N-(5-Propyl-1,3,4-Thiadiazol-2-yl)Pyridine-2-Carboxamide ()

- Structure : Pyridine-2-carboxamide linked to a thiadiazole ring with a propyl group.

- The carboxamide group (-CONH-) is less acidic than sulfonamide but offers similar hydrogen-bonding capability.

- Lipophilicity : The propyl-thiadiazole group may enhance membrane permeability compared to the N-propyl sulfonamide.

Physicochemical Properties (Hypothetical Data Table)

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Water Solubility (Predicted) | LogP (Predicted) |

|---|---|---|---|---|---|

| 2-Chloro-N-propylpyridine-3-sulfonamide | C₈H₁₁ClN₂O₂S | 234.7 | 2-Cl, 3-SO₂NHPr | Low | 1.8 |

| N-(2-Chloro-6-iodopyridin-3-yl)pivalamide | C₁₁H₁₃ClIN₂O | 366.6 | 2-Cl, 6-I, 3-pivalamide | Very low | 3.2 |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 265.7 | 3-Cl, N-Ph, phthalimide core | Insoluble | 2.5 |

| N-(5-Propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide | C₁₀H₁₂N₄OS | 248.3 | 2-carboxamide, thiadiazole-Pr | Moderate | 1.5 |

Notes:

- Solubility : Sulfonamides generally exhibit lower water solubility than carboxamides due to stronger crystal lattice forces.

- LogP : The N-propyl sulfonamide in the target compound shows moderate lipophilicity, while iodine in increases LogP significantly.

Activité Biologique

2-Chloro-N-propylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry and pharmacology, particularly due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a pyridine ring. The synthesis typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with propylamine under controlled conditions, leading to the formation of the desired sulfonamide derivative.

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is crucial for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | E. coli, S. aureus | |

| 2-Chloro-N-methylpyridine-3-sulfonamide | K. pneumoniae, MRSA | |

| 4-(Dimethylamino)pyridinepropylthioacetate | Broad-spectrum (including fungi) |

The mechanism by which this compound exerts its biological effects involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical in the folate biosynthesis pathway. By mimicking PABA, it competes for binding sites on DHPS, thereby disrupting folate synthesis and ultimately inhibiting bacterial growth .

Case Studies and Research Findings

- Antibacterial Activity Study : A study conducted by Brycki et al. focused on various substituted pyridines, including this compound. The findings indicated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

- Toxicity Assessment : Research has also examined the toxicity profile of sulfonamides. While generally well-tolerated, some adverse effects have been reported, such as allergic reactions and gastrointestinal disturbances . The incidence of severe reactions like Stevens-Johnson syndrome is noted to be low but significant enough to warrant caution during clinical use.

- Synergistic Effects : In combination studies with other antibiotics, this compound has shown synergistic effects that enhance overall antimicrobial efficacy. This has implications for developing combination therapies to combat resistant strains of bacteria .

Q & A

Q. What in vitro assays are recommended to evaluate this compound as a kinase inhibitor?

- Methodological Answer : Use TR-FRET-based kinase assays (e.g., LanthaScreen®) for high-throughput screening. Validate hits with ITC to measure binding thermodynamics (ΔH, Kd). Counter-screen against off-target kinases (e.g., EGFR, CDK2) to assess selectivity. Structural analogs in show potent VEGFR2 inhibition (IC₅₀ ~10 nM), providing a benchmark .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.